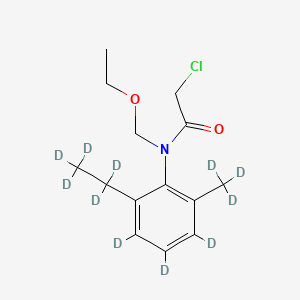
Acetochlor-d11
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Analytical Standard
Acetochlor-d11 is used as an analytical standard in scientific research . It is used in various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) . These techniques are used to separate, identify, and quantify each component in a mixture .
Herbicide Research
Acetochlor-d11 is an isotope-labelled version of Acetochlor, which is a chloroacetanilides related herbicide . It is used in research to study the effects and mechanisms of Acetochlor, which inhibits elongase and geranylgeranyl pyrophosphate (GGPP) cyclization enzymes .
Environmental Contaminant Studies
Acetochlor-d11 is used in studies related to environmental contaminants . It is listed as a Drinking Water Contaminant Candidate List 3 (CCL 3) compound as per the United States Environmental Protection Agency (EPA) . This makes it relevant for research into its environmental impact, degradation, and methods of remediation .
Proteomics Research
Acetochlor-d11 is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions . Acetochlor-d11 can be used to study the interaction between proteins and Acetochlor, providing insights into the biological effects of this compound .
Agro-Products Research
Acetochlor-d11 is used in the research of agro-products . As an isotope-labelled version of a commonly used herbicide, it can be used to study the efficacy, safety, and environmental impact of agro-products .
Food Contaminant Studies
Acetochlor-d11 is used in studies related to food contaminants . It can be used to investigate the presence of Acetochlor in food products, its potential effects on human health, and methods to remove or reduce such contaminants .
Mecanismo De Acción
Target of Action
Acetochlor-d11, a variant of Acetochlor, is a member of the class of herbicides known as chloroacetanilides . Its primary targets are the elongase and geranylgeranyl pyrophosphate (GGPP) cyclization enzymes . These enzymes play a crucial role in the gibberellin pathway, which is essential for plant growth and development .
Mode of Action
Acetochlor-d11 acts by inhibiting the activity of elongase and GGPP cyclization enzymes . This inhibition disrupts the gibberellin pathway, leading to impaired growth and development of the plant . As a result, the plant’s ability to germinate and grow is severely affected, making Acetochlor-d11 an effective pre-emergent herbicide .
Biochemical Pathways
Upon absorption by the plant, Acetochlor-d11 is metabolized into various compounds . One of the key metabolic pathways involves the transformation of Acetochlor-d11 into 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), which is further transformed into 2-methyl-6-ethylaniline (MEA) . These transformations are facilitated by a consortium of bacteria, including Rhodococcus sp.T3‐1, Delftia sp.T3‐6, and Sphingobium sp.MEA3‐1 .
Pharmacokinetics
The pharmacokinetics of Acetochlor-d11, like its parent compound Acetochlor, involves absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that Acetochlor is known to cause skin and respiratory irritation and can potentially trigger an allergic reaction .
Result of Action
The primary result of Acetochlor-d11’s action is the inhibition of plant growth and development. By disrupting the gibberellin pathway, Acetochlor-d11 prevents the germination and growth of plants, making it an effective herbicide . It’s important to note that acetochlor, the parent compound of acetochlor-d11, has been classified as a probable human carcinogen .
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-(ethoxymethyl)-N-[3,4,5-trideuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-4-12-8-6-7-11(3)14(12)16(10-18-5-2)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3/i1D3,3D3,4D2,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNQPKFIQCLBDU-RLYLBJGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COCC)C(=O)CCl)C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675502 | |
| Record name | Acetochlor-d11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189897-44-6 | |
| Record name | Acetochlor-d11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1189897-44-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)





![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)

![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)
